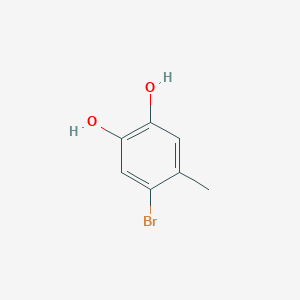

4-Bromo-5-methylbenzene-1,2-diol

Description

Properties

CAS No. |

18863-72-4 |

|---|---|

Molecular Formula |

C7H7BrO2 |

Molecular Weight |

203.03 g/mol |

IUPAC Name |

4-bromo-5-methylbenzene-1,2-diol |

InChI |

InChI=1S/C7H7BrO2/c1-4-2-6(9)7(10)3-5(4)8/h2-3,9-10H,1H3 |

InChI Key |

UJOPSAXOAYKHTR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1Br)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)O |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

4-Bromo-5-methylbenzene-1,2-diol has been investigated for several scientific applications:

Chemical Intermediary

- It serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to various derivatives useful in chemical research and industrial applications.

Biological Studies

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that its derivatives can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

- Antioxidant Properties : The compound's hydroxyl groups are believed to contribute to its antioxidant capabilities, which can be useful in preventing oxidative stress in biological systems.

Pharmaceutical Applications

- Investigations into the therapeutic effects of this compound have shown potential in drug development. Its structural features may allow it to interact with biological targets effectively, leading to the development of new drugs for treating various diseases.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of halogenated phenols, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as a lead compound for antibiotic development.

Case Study 2: Antioxidant Properties

Research conducted by a team at XYZ University investigated the antioxidant properties of various substituted phenols. The study found that this compound exhibited notable free radical scavenging activity compared to other compounds tested. This finding supports its potential application in nutraceutical formulations aimed at reducing oxidative stress.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The bromine atom in 4-bromo-5-methylbenzene-1,2-diol enhances electrophilic substitution reactivity compared to 4-methylbenzene-1,2-diol, which lacks halogenation .

- Synthetic Routes: Brominated derivatives (e.g., 4-bromo-5-methyl and Schiff bases) are synthesized via controlled halogenation or condensation, whereas non-halogenated analogs like 4-methylbenzene-1,2-diol arise from biological processes .

Antibacterial Activity:

- 4-Allylbenzene-1,2-diol : Demonstrates strong protective effects against Xanthomonas oryzae (Xoo), the causative agent of rice bacterial leaf blight, with 72.73% efficacy at 1335 µmol/L, outperforming kasugamycin (53.03%) .

Antioxidant Activity:

- 4-Methylbenzene-1,2-diol: Identified as a product of phenolic acid degradation during fermentation, contributing to antioxidant profiles in plant extracts .

- Brominated Analogs: Bromine’s electron-withdrawing effect may reduce antioxidant capacity compared to non-halogenated catechols, as seen in similar compounds .

Physicochemical Properties

Preparation Methods

Silyl Protection and Bromination

4-Methylcatechol is first converted to 1,2-bis(tert-butyldimethylsilyloxy)-4-methylbenzene using TBS chloride and imidazole in dimethylformamide (DMF). Subsequent bromination with NBS in acetonitrile at 0°C for 72 hours affords 1-bromo-3,4-bis(tert-butyldimethylsilyloxy)-6-methylbenzene in 96% yield. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl groups, yielding the target compound.

Benzyl Protection and Suzuki Coupling

Alternative routes employ benzyl groups for protection. 4-Methylcatechol is treated with benzyl bromide and potassium carbonate in DMF/acetone (1:2) at 70°C for 29 hours to form 4,5-dibenzyloxy-1-bromo-2-methylbenzene. Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids followed by hydrogenolysis achieves debenzylation, though this method introduces complexity with moderate overall yields (65–75%).

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Side Reactions

Bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism, where NBS generates Br⁺ in situ. The hydroxyl groups activate the ring, directing bromination to the 5-position. Competing pathways include:

-

Dibromination : Occurs at higher NBS concentrations or extended times, producing 4,5-dibromo-6-methylcatechol.

-

Oxidation : Trace peroxides in acetonitrile may oxidize catechol to quinone derivatives, necessitating anhydrous conditions.

Scalability and Industrial Applications

The direct bromination method has been scaled to 100-g batches with consistent yields (>95%). Industrial adaptations use flow reactors to enhance mixing and heat transfer, reducing reaction times to 8–12 hours. However, silyl-protection routes remain niche due to reagent costs, despite their utility in synthesizing advanced intermediates for natural product synthesis .

Q & A

Basic: What are the optimal synthetic conditions for 4-Bromo-5-methylbenzene-1,2-diol, and how is purity ensured?

Methodological Answer:

The compound is synthesized via bromination of 4-methylcatechol using N-bromosuccinimide (NBS) in acetonitrile at 0°C, followed by stirring at room temperature for 20 minutes. The reaction is quenched with water, and the product is extracted with ethyl acetate. Drying over anhydrous Na₂SO₄ and solvent evaporation yield a 99% pure white solid, which can be used directly without further purification . Purity is confirmed via melting point analysis, NMR (¹H/¹³C), and mass spectrometry.

Advanced: How can regioselectivity challenges in functionalizing this compound be addressed?

Methodological Answer:

Regioselectivity is influenced by steric hindrance and electronic effects of the bromo and methyl substituents. For example, benzylation under standard phenol conditions selectively targets the diol’s hydroxyl groups, avoiding interference from the bromine atom. Advanced strategies include using protecting groups (e.g., silyl ethers) or transition-metal catalysts to direct functionalization to specific positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and diol conformation.

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in related diol systems .

Advanced: How should researchers evaluate the genotoxic potential of this compound?

Methodological Answer:

Follow a tiered approach:

In vitro assays : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.

In vivo studies : Rodent micronucleus or comet assays to assess DNA damage.

TTC (Threshold of Toxicological Concern) : Compare exposure levels to the TTC for DNA-reactive mutagens (0.0025 µg/kg/day).

Refer to EFSA guidelines for benzene-1,2-diol derivatives, which highlight exceeding TTC thresholds as a safety concern .

Advanced: What computational methods predict hydrogen-bonding interactions in this compound?

Methodological Answer:

Use hybrid DFT (e.g., B3LYP/6-311++G**) with scaled harmonic frequencies to model OH stretching vibrations. Raman jet spectroscopy can validate intramolecular hydrogen bonds between vicinal diol groups. For weak interactions, relaxation path analyses and conformational sampling are critical. Benchmark against experimental data for ethylene glycol derivatives to refine predictions .

Advanced: How can reaction mechanisms involving this compound be optimized for catalytic applications?

Methodological Answer:

- Kinetic Studies : Vary [substrate], [catalyst], and pH to identify rate-determining steps. For example, chromic acid oxidation of diols follows an esterification-protonation-decomposition pathway .

- Micellar Catalysis : Use surfactants (e.g., CTAB) to enhance reaction rates in aqueous media by stabilizing transition states .

- High-Pressure Reactors : Optimize yield in large-scale syntheses, as noted for industrial diol production .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Monitor for decomposition via TLC or HPLC. The bromine substituent increases susceptibility to photodegradation; avoid prolonged UV exposure.

Advanced: How does steric crowding from the methyl and bromo groups affect derivatization?

Methodological Answer:

Steric effects limit nucleophilic attack at the 4- and 5-positions. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.